![molecular formula C6H11NO3 B1281821 Tert-butyl 2-amino-2-oxoacetate CAS No. 35454-04-7](/img/structure/B1281821.png)
Tert-butyl 2-amino-2-oxoacetate
Overview
Description
Synthesis Analysis
The synthesis of Tert-butyl 2-amino-2-oxoacetate involves several steps. One method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the use of tert-butyl acetate as the reaction solvent .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-amino-2-oxoacetate is C6H11NO3 . The molecular weight is 145.156 g/mol .
Chemical Reactions Analysis
Tert-butyl 2-amino-2-oxoacetate is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also used as a reactant in organic synthesis.
Scientific Research Applications
1. Synthesis of Nα-Protected Amino Acid Esters “Tert-butyl 2-amino-2-oxoacetate” can be used in the synthesis of Nα-protected amino acid esters. This process involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Peptide Chemical Synthesis
Tert-butyl amino acid esters, which can be derived from “Tert-butyl 2-amino-2-oxoacetate”, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Preparation of Tert-butyl Esters
This compound can be used in the preparation of tert-butyl esters. The method involves the use of just 5 equivalents of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate .
Interaction with Amino Acid Derivatives
“Tert-butyl 2-amino-2-oxoacetate” can interact with amino acid derivatives under certain conditions. This interaction can be used to create new compounds with potential applications in various fields .
Research and Development
“Tert-butyl 2-amino-2-oxoacetate” is a compound of interest in scientific research and development. It can be used in experiments to understand its properties and potential applications .
properties
IUPAC Name |
tert-butyl 2-amino-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRDALWGTYZXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498920 | |
Record name | tert-Butyl amino(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-oxoacetate | |
CAS RN |
35454-04-7 | |
Record name | tert-Butyl amino(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl carbamoylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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